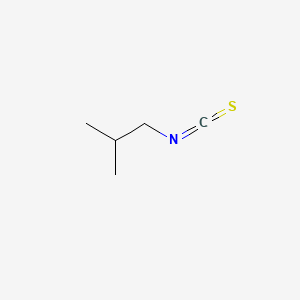

Isobutyl isothiocyanate

Description

Properties

IUPAC Name |

1-isothiocyanato-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDDRJXKROCWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207846 | |

| Record name | Isobutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Green pungent aroma | |

| Record name | Isobutyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Isobutyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935-0.945 | |

| Record name | Isobutyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1864/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

591-82-2 | |

| Record name | Isobutyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A498ZC6Z4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical properties of isobutyl isothiocyanate?

An In-Depth Technical Guide to the Chemical Properties of Isobutyl Isothiocyanate

Authored by: A Senior Application Scientist

Abstract

This compound (IBITC) is an organosulfur compound of significant interest across multiple scientific disciplines, including medicinal chemistry, agricultural science, and food chemistry. Characterized by the reactive isothiocyanate (-N=C=S) functional group attached to an isobutyl moiety, its chemical behavior is dominated by the electrophilicity of the central carbon atom. This guide provides a comprehensive technical overview of the chemical properties of IBITC, detailing its structure, spectroscopic signature, reactivity with nucleophiles, stability, and common synthetic pathways. Methodologies for its characterization and handling are discussed, grounded in established chemical principles to provide researchers and drug development professionals with a thorough and actionable understanding of this versatile compound.

Molecular Identity and Physicochemical Characteristics

This compound, systematically named 1-isothiocyanato-2-methylpropane, is a colorless to pale yellow liquid known for a pungent, sharp odor reminiscent of mustard or horseradish.[1] This characteristic aroma is a hallmark of many volatile isothiocyanates. Its natural occurrence has been noted in vegetables like soft-necked garlics and cauliflowers, contributing to their flavor profiles.[2][3]

The fundamental structure consists of a branched four-carbon alkyl group (isobutyl) bonded to the nitrogen atom of the isothiocyanate functional group. This structure dictates its physical properties, such as its limited solubility in water and high solubility in organic solvents.[1][4]

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 1-isothiocyanato-2-methylpropane | [4][5] |

| Synonyms | 2-Methylpropyl isothiocyanate, Isobutyl mustard oil | [1][6] |

| CAS Number | 591-82-2 | [1][2][5][7] |

| Molecular Formula | C₅H₉NS | [1][5][6][7] |

| Molecular Weight | 115.20 g/mol | [4][7] |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Odor | Pungent, sharp, green | [1][4][9] |

| Boiling Point | 160-164 °C at 760 mmHg | [2][8][9][10] |

| Density | 0.935 - 0.945 g/mL at 25 °C | [4][8][11] |

| Refractive Index (n20/D) | 1.491 - 1.499 | [4][8][11] |

| Flash Point | 24 °C (75.2 °F) | [7][9] |

| Water Solubility | Limited; hydrolyzes with water | [1][9][10] |

| LogP (Octanol/Water) | 2.82 | [2][4] |

Spectroscopic and Analytical Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method probes different aspects of the molecular structure, providing a self-validating system for characterization.[12][13]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of IBITC is the isothiocyanate functional group.

-

Causality: The -N=C=S group exhibits a strong, sharp absorption band due to the asymmetric stretching vibration. This peak is highly characteristic and typically appears in the range of 2050-2150 cm⁻¹. Its intensity and distinct location in a relatively uncluttered region of the spectrum make IR spectroscopy an excellent primary tool for confirming the presence of the isothiocyanate moiety.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is consistent with the isobutyl structure, typically showing a doublet for the six methyl (CH₃) protons, a multiplet for the single methine (CH) proton, and a doublet for the two methylene (CH₂) protons adjacent to the nitrogen.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methine, and methylene carbons of the isobutyl group. The carbon of the isothiocyanate group (-N=C =S) is of particular interest.

-

Expertise & Causality: This carbon atom typically appears as a broad signal in the 125-140 ppm range. Its signal is often broadened to the point of being "near-silent" or difficult to observe.[15] This phenomenon is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the chemical shift anisotropy, which are consequences of the linear geometry and electronic environment of the -N=C=S group.[15] Recognizing this potential signal attenuation is critical for correct spectral interpretation.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Causality: Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of C₅H₉NS.[5] Common fragmentation patterns involve the loss of the isothiocyanate group or cleavage within the isobutyl chain, leading to characteristic fragment ions that help confirm the structure.[14]

Chemical Reactivity and Stability

The chemistry of IBITC is dominated by the electrophilic nature of the isothiocyanate carbon. This carbon is susceptible to attack by a wide range of nucleophiles, a reactivity that underpins both its biological activity and its utility as a synthetic intermediate.[16][17][18]

Reaction with Nucleophiles

The general reaction involves the addition of a nucleophile to the C=S bond of the isothiocyanate group. This reactivity is the basis for its biological effects, where it readily interacts with amine and thiol groups in proteins and peptides.[17][19]

-

Reaction with Amines: Primary and secondary amines react readily with IBITC to form N,N'-disubstituted thiourea derivatives. This is a robust and common reaction for isothiocyanates.[1]

-

Reaction with Alcohols: In the presence of a base or at elevated temperatures, alcohols can add to IBITC to yield thiocarbamates.[20]

-

Reaction with Thiols: Thiols react to form dithiocarbamate adducts. The reaction with the thiol group of cysteine residues is a key mechanism for the biological activity of many isothiocyanates.

Caption: General reactivity of isothiocyanates with nucleophiles.

Stability and Degradation

IBITC is relatively stable under anhydrous, neutral conditions but is sensitive to moisture, heat, and pH.[1]

-

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, IBITC can undergo hydrolysis. This degradation can lead to the formation of isobutylamine and, subsequently, N,N'-diisobutylthiourea.[1][9] This moisture sensitivity is a critical consideration for storage and handling.[11]

-

Thermal Decomposition: As a flammable liquid with a flash point of 24 °C, it poses a fire hazard. Heating can accelerate decomposition, especially in the presence of water or other reactive species.

Synthesis and Experimental Protocols

The synthesis of isothiocyanates from primary amines is a well-established area of organic chemistry. Several methods exist, but a common and reliable approach involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization.[21][22]

General Synthesis Workflow

A widely used laboratory-scale synthesis proceeds via two main steps from the corresponding primary amine (isobutylamine).

Caption: Two-step synthesis of this compound from isobutylamine.

Protocol: One-Pot Synthesis from Isobutylamine

This protocol is a conceptual guide based on established methods for converting primary amines to isothiocyanates.[21] Trustworthiness: This self-validating protocol includes an in-situ formation step followed by a distinct conversion, where the progress can be monitored chromatographically before workup.

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with isobutylamine (1.0 eq) and a suitable aqueous base like potassium carbonate (2.0 eq) in a water/organic solvent mixture (e.g., water/CH₂Cl₂).

-

Dithiocarbamate Formation: Cool the mixture in an ice bath (0-5 °C). Add carbon disulfide (CS₂, ~1.2 eq) dropwise while stirring vigorously. The formation of the dithiocarbamate salt intermediate is typically exothermic. Allow the reaction to stir for 1-2 hours at this temperature.

-

Expertise: The use of a biphasic system or an aqueous medium is a modern, greener approach that avoids purely organic solvents. The choice of base is crucial for efficiently deprotonating the amine.[21]

-

-

Desulfurization: While maintaining the low temperature, slowly add a solution of a desulfurizing agent, such as cyanuric chloride (TCT) or tosyl chloride, in an organic solvent.

-

Causality: The desulfurizing agent reacts with the sulfur atoms of the dithiocarbamate, facilitating an elimination reaction that forms the stable -N=C=S triple bond system and releases the isothiocyanate.

-

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC), separate the organic layer. Wash the organic phase with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

Applications in Research and Drug Development

The unique chemical properties of IBITC make it a valuable molecule in several research areas.

-

Medicinal Chemistry and Drug Development: Like many isothiocyanates, IBITC is investigated for its potential antimicrobial and anticancer properties.[1][8] Its ability to covalently modify proteins via reaction with cysteine and lysine residues is a primary mechanism of action.[17]

-

Agricultural Science: IBITC serves as a natural pesticide and biofumigant.[8] Its volatility and toxicity to a range of soil-borne pathogens and pests make it an attractive component of sustainable agriculture strategies.[23]

-

Food Science and Flavor Chemistry: IBITC is used as a flavoring agent to impart a pungent, green, mustard-like character to food products.[4][11]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is a flammable liquid and vapor.[7][24] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[11][25] It is also irritating to the respiratory system.[1]

-

Handling: Always handle IBITC in a chemical fume hood.[26] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[24][27]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24][26] Keep away from heat, sparks, open flames, and incompatible materials such as strong acids, bases, oxidizing agents, and water.[25]

Conclusion

This compound is a chemically reactive molecule whose properties are defined by its electrophilic isothiocyanate group. A comprehensive understanding of its structure, spectroscopic profile, and reactivity with nucleophiles is essential for its effective use in synthesis, medicinal research, and agricultural applications. Proper analytical characterization provides a robust framework for its identification, while strict adherence to safety protocols is mandatory for its handling. As research into natural products and sustainable chemical solutions continues, the versatile chemistry of this compound will undoubtedly present further opportunities for innovation.

References

- 1. CAS 591-82-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Showing Compound this compound (FDB009641) - FooDB [foodb.ca]

- 3. PhytoBank: Showing this compound (PHY0062853) [phytobank.ca]

- 4. This compound | C5H9NS | CID 68960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound CAS#: 591-82-2 [amp.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound, 591-82-2 [thegoodscentscompany.com]

- 12. youtube.com [youtube.com]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. lehigh.edu [lehigh.edu]

- 15. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 22. Isothiocyanate synthesis [organic-chemistry.org]

- 23. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. fishersci.pt [fishersci.pt]

- 25. fishersci.com [fishersci.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. chemicalbook.com [chemicalbook.com]

Introduction: The Chemical Identity and Significance of Isobutyl Isothiocyanate

An In-Depth Technical Guide to the Synthesis and Purification of Isobutyl Isothiocyanate

This compound (IBITC) is an organosulfur compound belonging to the isothiocyanate family, characterized by the functional group –N=C=S. It is a colorless to pale yellow liquid known for a pungent, mustard-like odor.[1] Like many isothiocyanates, IBITC is soluble in organic solvents with limited solubility in water.[1] Isothiocyanates are compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[2][3][4][5] These activities often stem from the electrophilic nature of the central carbon atom in the isothiocyanate moiety, which readily reacts with nucleophiles such as thiols in proteins.[6]

This guide provides a comprehensive overview of the principal synthetic routes and purification methodologies for this compound, designed for researchers and professionals in chemical synthesis and drug development. It emphasizes the chemical rationale behind procedural choices and offers detailed, field-proven protocols.

PART 1: Core Synthesis Methodologies

The synthesis of isothiocyanates from primary amines is a well-established field, with two predominant pathways: the decomposition of dithiocarbamate salts and the direct reaction with thiophosgene or its surrogates.

Method 1: Synthesis via Decomposition of Dithiocarbamate Salts

This is the most common, versatile, and generally safer approach for preparing alkyl and aryl isothiocyanates.[2][3] The process involves two key stages: the formation of a dithiocarbamate salt intermediate, followed by its decomposition (desulfurization) to yield the final isothiocyanate product.[2][7][8]

Causality and Experimental Rationale:

The initial step involves the reaction of a primary amine, in this case, isobutylamine, with carbon disulfide (CS₂) in the presence of a base.[7] The base, typically a tertiary amine like triethylamine (Et₃N), deprotonates the amine, facilitating its nucleophilic attack on the carbon of CS₂, thereby generating the dithiocarbamate salt in situ.[9][10]

The critical step is the choice of the desulfurizing agent, which cleaves the C-S and S-H bonds of the intermediate to form the N=C=S group. Several reagents can accomplish this, each with distinct advantages:

-

Tosyl Chloride (TsCl): A widely used, efficient reagent that mediates the decomposition of dithiocarbamate salts generated in situ. This method is known for its high yields (often 75-97%) and broad applicability to both alkyl and aryl amines.[2][9]

-

Iodine (I₂): An effective desulfurizing agent that offers a clean reaction profile. The use of a biphasic water/ethyl acetate system can simplify workup, as impurities remain in the aqueous layer while the product is extracted into the organic layer.[10]

-

Hydrogen Peroxide (H₂O₂): Considered a "green" alternative, H₂O₂ is an excellent desulfurization agent that is inexpensive, stable, and easy to handle.[2]

-

Triphosgene: While still toxic, triphosgene is considered a safer alternative to thiophosgene and is effective for dehydrosulfurization of the dithiocarbamate salt intermediate.[2][11]

Reaction Mechanism: Dithiocarbamate Decomposition using Tosyl Chloride

The diagram below illustrates the synthesis of this compound from isobutylamine and carbon disulfide, with tosyl chloride mediating the final elimination step.

Caption: Synthesis of IBITC via dithiocarbamate decomposition.

Experimental Protocol: Tosyl Chloride-Mediated Synthesis

This protocol is adapted from a general procedure for isothiocyanate synthesis.[9]

-

Reaction Setup: To a stirred solution of isobutylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere (N₂ or Ar), add carbon disulfide (1.1 eq) dropwise.

-

Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt will occur.

-

Decomposition: Cool the mixture back to 0 °C and add p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification is required.

Method 2: Synthesis via Thiophosgene

The reaction of primary amines with thiophosgene (CSCl₂) is a classic and direct method for synthesizing isothiocyanates.[2][12] However, this method is now largely reserved for specific applications where other methods fail, due to the extreme toxicity and hazardous nature of thiophosgene.[2][12][13]

Causality and Experimental Rationale:

Thiophosgene is a highly reactive electrophile. The reaction proceeds via the nucleophilic attack of the primary amine on the thiocarbonyl carbon, followed by the elimination of two molecules of HCl.[12][14] A base is required to neutralize the HCl generated during the reaction. The high reactivity of thiophosgene ensures a rapid and often high-yielding conversion.[15]

Safety Imperative: Thiophosgene is toxic by all routes of exposure, including inhalation, ingestion, and dermal contact.[2] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and full-face protection. Specialized procedures for quenching and waste disposal are mandatory.

Reaction Mechanism: Thiophosgene Route

Caption: Direct synthesis of IBITC using thiophosgene.

Conceptual Protocol: Thiophosgene-Based Synthesis

-

Setup: In a rigorously dry apparatus under an inert atmosphere, dissolve isobutylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.2 eq) in an anhydrous solvent (e.g., dichloromethane).

-

Addition: Cool the solution to 0 °C and add a solution of thiophosgene (1.0 eq) in the same solvent dropwise via a syringe or addition funnel.

-

Reaction: Stir the mixture at low temperature for 1-3 hours, monitoring for the disappearance of the starting amine.

-

Workup: Quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for purification.

PART 2: Purification Methodologies

Purification is critical to obtaining this compound of high purity, suitable for research and development. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Isothiocyanates can be unstable, so purification should be performed promptly and under mild conditions where possible.[16]

General Purification Workflow

The diagram below outlines a typical workflow for the purification of a synthesized isothiocyanate.

Caption: General workflow for IBITC purification.

Method 1: Vacuum Distillation

For multi-gram quantities, vacuum distillation is the most practical and efficient method for purifying liquid isothiocyanates like IBITC.[17] It separates the product from non-volatile impurities (e.g., salts, reagent byproducts) and solvents based on differences in boiling points. Using a vacuum lowers the boiling point, preventing thermal decomposition of the potentially sensitive isothiocyanate.

Experimental Protocol: Vacuum Distillation

-

Setup: Assemble a clean, dry distillation apparatus. A short-path distillation head is often preferred to minimize product loss.

-

Charging the Flask: Transfer the crude IBITC oil to the distillation flask, adding a few boiling chips or a magnetic stir bar.

-

Applying Vacuum: Gradually apply vacuum from a vacuum pump, ensuring the system is well-sealed.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the measured pressure. Discard any initial forerun.

-

Completion: Once the product has distilled, release the vacuum before turning off the heat to prevent bumping. The purified liquid is collected in the receiving flask.

Method 2: High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, especially on an analytical to semi-preparative scale, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[16] This technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[16]

Experimental Protocol: Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude IBITC in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) and filter through a 0.45 µm syringe filter to remove particulates.

-

Column and Mobile Phase: Use a preparative C18 column. The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol. An initial isocratic period may be used, followed by a linear gradient to elute the product.

-

Injection and Fractionation: Inject the sample onto the column. Monitor the elution profile using a UV detector (isothiocyanates typically absorb around 245 nm). Collect fractions corresponding to the main product peak.

-

Product Recovery: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a volatile organic solvent (e.g., dichloromethane) to recover the pure IBITC.

Comparison of Purification Methods

| Feature | Vacuum Distillation | Column Chromatography (HPLC) | Aqueous Washing |

| Principle | Separation by boiling point | Separation by polarity/partitioning | Removal of acid/base impurities |

| Typical Scale | Grams to Kilograms | Micrograms to Grams | All scales (pre-purification) |

| Resolution | Low to Moderate | Very High | N/A (Bulk separation) |

| Throughput | High | Low | Very High |

| Key Advantage | Scalable, cost-effective for bulk purification.[17] | Provides highest purity, excellent for resolving close-boiling impurities.[16] | Simple, removes ionic impurities effectively.[17] |

| Limitations | Not suitable for thermally unstable compounds or separating isomers. | Expensive, solvent-intensive, not ideal for very large scale. | Does not remove non-ionic impurities. |

References

- 1. CAS 591-82-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. cbijournal.com [cbijournal.com]

- 11. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 14. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Thiophosgene - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

Isobutyl Isothiocyanate: A Mechanistic Whitepaper on its Anticancer Potential

An In-Depth Technical Guide for Researchers

Abstract

Isobutyl isothiocyanate (IBITC), a member of the isothiocyanate (ITC) class of compounds found in cruciferous vegetables, represents a promising candidate for cancer chemoprevention and therapy. While direct research on IBITC is emerging, a vast body of evidence from structurally related ITCs, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), provides a strong predictive framework for its mechanism of action. This technical guide synthesizes the current understanding of how ITCs exert their anticancer effects, postulating a multi-pronged mechanism for IBITC. The core mechanisms involve the induction of intracellular reactive oxygen species (ROS), leading to the activation of apoptotic pathways and cell cycle arrest, coupled with the modulation of critical oncogenic signaling cascades including STAT3, NF-κB, and MAPK. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of these mechanisms, detailed experimental protocols for their investigation, and a perspective on the structure-activity relationships that govern ITC efficacy.

Introduction: The Therapeutic Promise of Isothiocyanates

Isothiocyanates (ITCs) are naturally occurring phytochemicals derived from the enzymatic hydrolysis of glucosinolates found abundantly in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2] Epidemiological studies have consistently linked the consumption of these vegetables with a reduced risk of various cancers.[2][3] This has propelled extensive research into the anticancer properties of specific ITCs, identifying them as potent agents that can modulate numerous hallmark processes of carcinogenesis.[2][4]

The anticancer activity of ITCs stems from the highly electrophilic carbon atom of their characteristic –N=C=S functional group. This group readily reacts with nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins, initiating a cascade of events that are detrimental to cancer cells.[5][6] While individual ITCs exhibit variations in potency, their fundamental mechanisms of action are broadly conserved.[3]

This guide focuses on this compound (IBITC). Although less studied than its arylalkyl counterparts like BITC, its structure suggests it shares the core functional properties of the ITC family. We will, therefore, dissect the primary mechanisms of action attributed to ITCs, presenting a robust, evidence-based model for IBITC's activity in cancer cells. The central pillars of this activity are:

-

Induction of Programmed Cell Death (Apoptosis)

-

Imposition of Cell Cycle Arrest

-

Generation of Reactive Oxygen Species (ROS)

-

Modulation of Key Oncogenic Signaling Pathways

Core Mechanism I: Generation of Reactive Oxygen Species (ROS) as a Primary Trigger

A foundational event in the anticancer activity of many ITCs is the rapid induction of intracellular ROS.[1] In contrast to normal cells, cancer cells often exhibit a higher basal level of oxidative stress, making them more vulnerable to further ROS insults. ITCs exploit this vulnerability, pushing the cellular redox balance past a critical threshold and triggering downstream cell death pathways.[5][7]

BITC, a close structural analog of IBITC, has been shown to induce ROS in pancreatic, breast, and prostate cancer cells.[8][9][10] This ROS generation is a critical upstream event; scavenging ROS with antioxidants like N-acetyl-L-cysteine (NAC) or glutathione (GSH) significantly attenuates ITC-induced apoptosis.[5][9] The primary sources of ITC-induced ROS are believed to be the mitochondria, where ITCs can disrupt the electron transport chain, leading to superoxide leakage.[7][11]

Caption: IBITC induces ROS, a key upstream event triggering apoptosis and modulating signaling.

Core Mechanism II: Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary outcome of ITC treatment in cancer cells.[4][12] ITCs engage both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

3.1. The Intrinsic (Mitochondrial) Pathway The ROS-induced disruption of mitochondrial membrane potential is a key initiating step.[7][11] This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[5][9] Caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving critical cellular substrates like poly(ADP-ribose)polymerase (PARP).[9][12]

Furthermore, ITCs modulate the balance of the Bcl-2 family of proteins. They have been shown to upregulate pro-apoptotic members like Bax and Bak while downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL, further promoting mitochondrial permeabilization.[7][8]

3.2. The Extrinsic (Death Receptor) Pathway Some ITCs, including BITC, can also activate the extrinsic pathway. This involves the upregulation of death receptors like DR4 and DR5 on the cell surface.[9] Ligation of these receptors leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, linking to the mitochondrial pathway.[9][12] The convergence of both pathways ensures a robust apoptotic response.

Caption: IBITC likely induces apoptosis via intrinsic and extrinsic caspase cascades.

Core Mechanism III: Induction of Cell Cycle Arrest

In addition to inducing cell death, ITCs potently inhibit cancer cell proliferation by arresting the cell cycle, most commonly at the G2/M transition phase.[3][13][14] This prevents cells from entering mitosis, providing a window for DNA damage to be sensed and apoptotic pathways to be initiated.

Studies on BITC and AITC demonstrate that G2/M arrest is associated with the profound downregulation of key regulatory proteins required for mitotic entry.[8][14][15] These include:

-

Cyclin B1: A regulatory subunit essential for activating Cdk1.

-

Cyclin-dependent kinase 1 (Cdk1/Cdc2): The master kinase that drives entry into mitosis.

-

Cell division cycle 25C (Cdc25C): A phosphatase that removes inhibitory phosphates from Cdk1 to activate it.

The reduction in the levels of these proteins prevents the formation and activation of the Cyclin B1/Cdk1 complex, the engine of mitosis, thereby stalling cells at the G2 checkpoint.[8][15] This effect is often linked to upstream DNA damage signaling, as BITC has been shown to cause DNA damage, leading to the activation of checkpoint kinases that can inhibit the G2/M machinery.[15]

Core Mechanism IV: Modulation of Key Oncogenic Signaling Pathways

Cancer is fundamentally a disease of aberrant signaling. ITCs exert significant anticancer effects by intervening in multiple pro-survival and proliferative pathways that are constitutively active in many tumors.

5.1. Inhibition of STAT3 Signaling The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide range of cancers, where it promotes proliferation, survival, and angiogenesis. Several studies have identified STAT3 as a key target of ITCs. BITC has been shown to inhibit both constitutive and IL-6-induced STAT3 phosphorylation (activation), preventing its translocation to the nucleus and transcription of its target genes.[1]

5.2. Inhibition of NF-κB Signaling Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that controls genes involved in inflammation, cell survival, and immunity.[2] Its constitutive activation is a hallmark of many cancers, contributing to chemoresistance. BITC has been demonstrated to suppress NF-κB activation, which is a crucial component of its anti-proliferative activity.[1]

5.3. Modulation of MAPK Pathways The Mitogen-Activated Protein Kinase (MAPK) pathways—including ERK, JNK, and p38—regulate diverse cellular processes like proliferation, differentiation, and stress responses. The effect of ITCs on this network can be context-dependent. Often, ITCs inhibit the pro-proliferative ERK pathway while activating the stress-activated p38 and JNK pathways, which can promote apoptosis.[5][16] This differential modulation shifts the cellular balance from survival towards cell death.

Caption: IBITC likely inhibits pro-survival STAT3/NF-κB and modulates MAPK signaling.

Quantitative Data Summary

The potency of ITCs is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth by 50%. While specific IC50 values for IBITC are not widely published, data from related ITCs provide a benchmark for its expected potency.

Table 1: Comparative IC50 Values (µM) of Selected Isothiocyanates in Human Cancer Cell Lines

| Isothiocyanate (ITC) | Cancer Type | Cell Line | Approx. IC50 (µM) | Reference(s) |

| Benzyl ITC (BITC) | Pancreatic | BxPC-3 | ~8 | [16] |

| Benzyl ITC (BITC) | Breast | MDA-MB-231 | < 5 | [8] |

| Allyl ITC (AITC) | Brain Glioma | GBM 8401 | ~9.3 | [14] |

| Phenethyl ITC (PEITC) | Ovarian | TOV-21G | ~5 | [17] |

| 4-(methylthio)butyl ITC | Breast | MDA-MB-231 | 5 - 20 | [18] |

Note: IC50 values are highly dependent on the cell line, exposure duration, and assay methodology.

Experimental Methodologies & Protocols

Investigating the mechanism of action of IBITC requires a suite of well-established cell and molecular biology techniques. The following protocols provide a self-validating framework for assessing the core activities of IBITC.

7.1. Workflow for Assessing IBITC's Anticancer Effects

Caption: Experimental workflow for characterizing the anticancer effects of IBITC.

7.2. Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Self-Validation: The protocol includes unstained, PI-only, and Annexin V-only controls to set proper compensation and gating. A positive control (e.g., cells treated with a known apoptosis inducer) validates the staining procedure.

-

Methodology:

-

Cell Preparation: Seed 1-2 x 10⁶ cells and treat with various concentrations of IBITC (and a vehicle control) for a predetermined time (e.g., 24 hours).

-

Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash cells once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 50 µg/mL). Gently vortex.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

7.3. Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: PI stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1.

-

Self-Validation: The protocol requires RNase treatment to eliminate staining of double-stranded RNA, ensuring DNA-specific measurement. Analysis software fits peaks to the histogram, providing a coefficient of variation (CV) for the G1 peak, which is a key quality control metric.

-

Methodology:

-

Cell Preparation & Harvest: Treat and harvest 1-2 x 10⁶ cells as described in the apoptosis protocol.

-

Washing: Wash cells once with cold 1X PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at 4°C (or store long-term).

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard ethanol and wash the pellet with 5 mL of PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze by flow cytometry, using a linear scale for PI fluorescence. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

-

7.4. Protocol: Western Blotting for Signaling Protein Analysis

Western blotting allows for the detection and semi-quantification of specific proteins to assess the status of signaling pathways.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target protein (e.g., phospho-STAT3, total-STAT3, Cyclin B1, cleaved PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) enables chemiluminescent detection.

-

Self-Validation: A loading control (e.g., β-actin, GAPDH) is mandatory to normalize for protein loading differences between lanes. Analysis of both total and phosphorylated forms of a protein is critical to determine if a change is due to activation status or overall protein expression.

-

Methodology:

-

Cell Lysis: After IBITC treatment, wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature.

-

SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Conclusion and Future Directions

The mechanistic framework established for potent isothiocyanates like BITC provides a strong foundation for understanding the anticancer potential of this compound. The convergence of ROS production, apoptosis induction, cell cycle arrest, and modulation of oncogenic signaling pathways constitutes a powerful, multi-targeted assault on cancer cells. This multifaceted mechanism makes ITCs, including IBITC, attractive candidates for further development, potentially overcoming the resistance issues associated with therapies that target single pathways.

Future research should focus on validating these predicted mechanisms specifically for IBITC. Key priorities include determining its IC50 values across a broad panel of cancer cell lines, confirming its ability to induce ROS-dependent apoptosis and G2/M arrest, and profiling its specific effects on the STAT3, NF-κB, and MAPK signaling cascades. Such studies will be crucial for positioning IBITC within the landscape of cancer chemopreventive and therapeutic agents and advancing it toward preclinical and clinical investigation.

References

- 1. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl isothiocyanate-induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Papers | Discover Research - Join Our Cause — IBC Network Website [ibcnetworkuk.org]

- 11. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Induction of cytotoxicity, apoptosis and cell cycle arrest by 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M) in nervous system cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allyl isothiocyanate triggers G2/M phase arrest and apoptosis in human brain malignant glioma GBM 8401 cells through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzyl isothiocyanate-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Isobutyl Isothiocyanate: A Technical Guide for Researchers

Introduction: Unveiling the Potential of Isobutyl Isothiocyanate

This compound (IBITC) is a naturally occurring organosulfur compound belonging to the isothiocyanate (ITC) family. These compounds are renowned for their presence in cruciferous vegetables and are generated through the enzymatic hydrolysis of glucosinolates. While extensive research has illuminated the potent biological activities of ITCs like sulforaphane (SFN) and benzyl isothiocyanate (BITC), IBITC remains a comparatively underexplored molecule. This guide provides a comprehensive technical overview of the known and extrapolated biological activities of IBITC, drawing upon direct evidence where available and leveraging data from its close structural analogs, namely butyl isothiocyanate and 4-(methylthio)butyl isothiocyanate (erucin). This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of IBITC.

Anticancer Activity: A Multi-pronged Approach to Taming Malignancy

The anticancer properties of isothiocyanates are well-documented, and evidence suggests that IBITC and its analogs are no exception.[1][2][3] The primary mechanisms of action revolve around the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Induction of Apoptosis and Cell Cycle Arrest

Studies on butyl isothiocyanate and 4-(methylthio)butyl isothiocyanate (4-MTBITC) demonstrate a significant capacity to inhibit the proliferation of various cancer cell lines.[1][2] This is largely achieved through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. For instance, 4-MTBITC has been shown to induce G2/M phase cell cycle arrest in breast cancer cells.[2] This disruption of the cell cycle prevents cancer cells from progressing through mitosis, thereby inhibiting tumor growth.[3] The apoptotic cascade is often initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases, which are key executioner proteins in apoptosis.[4][5]

The following diagram illustrates the generalized mechanism of ITC-induced apoptosis and cell cycle arrest, which is likely applicable to IBITC:

Caption: IBITC-induced anticancer mechanisms.

Modulation of Key Signaling Pathways

The anticancer effects of IBITC analogs are underpinned by their ability to modulate critical signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is central to cell growth and survival. 4-MTBITC has been shown to inhibit this pathway in breast cancer models.[6] Furthermore, ITCs are known to inhibit histone deacetylases (HDACs), which play a role in epigenetic regulation and can lead to the re-expression of tumor suppressor genes.[1]

The table below summarizes the known anticancer activities of IBITC's structural analogs, providing a strong rationale for investigating IBITC in these contexts.

| Compound | Cancer Model | Observed Effects | Reference |

| 4-(Methylthio)butyl isothiocyanate (Erucin) | Breast Cancer (MDA-MB-231, SKBR-3, T47D) | Decreased cell viability, G2/M cell cycle arrest, induction of apoptosis (low concentrations) and necrosis (high concentrations), down-regulation of S6 ribosomal protein phosphorylation. | [2] |

| 4-(Methylthio)butyl isothiocyanate (Erucin) | Breast Cancer (in vivo - DMBA induced) | Lowered expression of HIF-1α, inhibited Akt/mTOR signaling pathway, reduced levels of specific amino acids required for cancer cell growth. | [6] |

| Butyl isothiocyanate | Breast Cancer | Inhibits proliferation, inhibits phase I enzymes, alters telomerase activity, microtubule dynamics, and HDAC expression. | [1] |

Anti-inflammatory and Antioxidant Activity: Quenching the Flames of Chronic Disease

Chronic inflammation and oxidative stress are key drivers of many diseases, including cancer. Isothiocyanates, including IBITC, are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the cellular antioxidant response.[7][8]

Nrf2-Mediated Antioxidant Response

The activation of Nrf2 by ITCs leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8] This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

The following diagram illustrates the activation of the Nrf2 pathway by IBITC:

Caption: IBITC-mediated activation of the Nrf2 pathway.

Inhibition of Pro-inflammatory Mediators

Beyond its antioxidant effects, IBITC is predicted to have direct anti-inflammatory properties. ITCs can suppress the activity of the pro-inflammatory transcription factor NF-κB.[7][9] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[9][10]

Antimicrobial Activity: A Natural Defense Against Pathogens

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[11] While specific data for IBITC is limited, studies on other ITCs, such as benzyl isothiocyanate, have shown efficacy against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Fusobacterium nucleatum.[12][13] The antimicrobial action of ITCs is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[11]

The following table provides a summary of the antimicrobial activity of benzyl isothiocyanate, which can serve as a guide for future investigations into IBITC.

| Isothiocyanate | Microorganism | Activity Metric | Value | Reference |

| Benzyl isothiocyanate (BITC) | Fusobacterium nucleatum | MIC | 0.2% | [13] |

| Benzyl isothiocyanate (BITC) | Fusobacterium nucleatum | MBC | 0.4% | [13] |

| Benzyl isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 2.9 - 110 µg/mL | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of IBITC on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

IBITC Treatment: Prepare serial dilutions of IBITC in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the IBITC-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of IBITC that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of IBITC on the expression of key proteins involved in apoptosis.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Step-by-Step Methodology:

-

Cell Lysis: Treat cells with IBITC at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

The following diagram outlines the experimental workflow for assessing IBITC-induced apoptosis:

Caption: Experimental workflow for apoptosis assessment.

Conclusion and Future Directions

This compound holds considerable promise as a bioactive compound with potential applications in cancer prevention and therapy, as well as in the management of inflammatory conditions and microbial infections. While direct research on IBITC is still in its nascent stages, the wealth of data on its structural analogs provides a strong foundation for future investigations. Key areas for future research include:

-

Comprehensive in vitro screening: Determining the IC50 values of IBITC against a broad panel of cancer cell lines.

-

Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by IBITC in different disease models.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicological profile of IBITC in animal models.

-

Comparative studies: Directly comparing the potency and mechanisms of action of IBITC with other well-characterized isothiocyanates.

This technical guide serves as a starting point to stimulate and guide further research into the multifaceted biological activities of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-(Methylthio)butyl isothiocyanate inhibits the proliferation of breast cancer cells with different receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl isothiocyanate-induced apoptosis in human breast cancer cells is initiated by reactive oxygen species and regulated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

An In-depth Technical Guide to the Toxicology and Safety of Isobutyl Isothiocyanate

Introduction

Isobutyl isothiocyanate (IBITC) is an organosulfur compound belonging to the isothiocyanate family.[1][2] These compounds are characterized by the functional group -N=C=S and are well-known for their pungent aroma, often associated with cruciferous vegetables like mustard, cabbage, and cauliflower.[1][2][3][4][5] IBITC, specifically, is found in foods such as soft-necked garlic and has been detected in cauliflowers.[1][2] Beyond its natural occurrence, it is utilized as a flavoring agent in the food industry for products like soups, sauces, and pickles.[6][7] While isothiocyanates as a class have garnered significant interest for their potential chemopreventive and antimicrobial properties, their inherent reactivity also necessitates a thorough understanding of their toxicological and safety profiles.[3][4][5][8] This guide provides a comprehensive technical overview of the toxicology and safety data for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for evaluating its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C5H9NS | [6][9][10] |

| Molecular Weight | 115.20 g/mol | [6][9] |

| CAS Number | 591-82-2 | [1][6][10] |

| Appearance | Colorless to pale yellow liquid | [3][6][11] |

| Odor | Pungent, green, reminiscent of mustard or horseradish | [3][6][7] |

| Boiling Point | 160 - 162 °C | [11] |

| Flash Point | 24 °C / 75.2 °F | [11] |

| Density | 0.935 - 0.945 g/cm³ | [6] |

| Solubility | Very slightly soluble in water; freely soluble in ether and ethanol. | [6] |

| Vapor Pressure | 4.73 mmHg @ 25 °C | [12] |

Toxicological Profile

The toxicological data specifically for this compound is not as extensively documented in publicly available literature as for other isothiocyanates like allyl isothiocyanate (AITC) or phenethyl isothiocyanate (PEITC). However, based on safety data sheets and the known reactivity of the isothiocyanate functional group, a robust toxicological profile can be constructed. The primary hazard classifications for IBITC include flammability, acute toxicity (oral, dermal, and inhalation), skin corrosion, and serious eye damage.[6][11]

Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[11] This is consistent with the general toxicity profile of many isothiocyanates. The electrophilic carbon atom in the -N=C=S group can readily react with nucleophiles such as the thiol groups in proteins and glutathione, leading to cellular damage.[4][8]

-

Oral: Category 4 toxicity.[11]

-

Dermal: Category 4 toxicity.[11]

-

Inhalation: Category 4 toxicity.[11]

Skin and Eye Irritation

IBITC is classified as a substance that causes severe skin burns and eye damage (Category 1B and Category 1, respectively).[6][11] It is also described as a lachrymator, a substance that causes tearing.[11] This is a direct consequence of its reactivity with proteins and other biological molecules in the skin and eyes, leading to irritation and tissue damage.

Metabolism and Detoxification

Isothiocyanates, upon absorption, are primarily metabolized through the mercapturic acid pathway.[14][15][16] The initial and critical step in this pathway is the conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[16] This conjugation detoxifies the reactive isothiocyanate. The resulting glutathione conjugate is then further processed into a mercapturic acid derivative (an N-acetylcysteine conjugate) which is then excreted in the urine.[15][16][17]

Caption: Metabolism of this compound via the Mercapturic Acid Pathway.

Genotoxicity and Carcinogenicity

There is no specific data available from the search results regarding the genotoxicity or carcinogenicity of this compound. However, the broader class of isothiocyanates has a complex profile in this regard.

Some isothiocyanates have demonstrated genotoxic effects in in vitro studies.[8][18][19] For example, allyl isothiocyanate and phenethyl isothiocyanate have shown genotoxic potential in bacterial and mammalian cell assays.[19][20] This genotoxicity is thought to be related to their ability to form DNA adducts and generate reactive oxygen species.[8][21] However, the in vivo genotoxic effects are often significantly weaker, suggesting efficient detoxification mechanisms in whole organisms.[18][19]

Conversely, many isothiocyanates, including benzyl isothiocyanate and phenethyl isothiocyanate, are well-documented as potent chemopreventive agents.[5][22][23][24][25] They can inhibit carcinogenesis by modulating the activity of phase I and phase II metabolic enzymes, which are involved in the activation and detoxification of carcinogens, respectively.[23][24] Isothiocyanates can also induce apoptosis in cancer cells.[5]

Given this dual nature of isothiocyanates, it is plausible that this compound could also exhibit both genotoxic potential at high concentrations and chemopreventive properties. Further research is required to elucidate the specific profile of IBITC.

Safety and Handling

Given its hazardous properties, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles and a face shield.[11]

-

Skin Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile rubber, and protective clothing to prevent skin contact.[11]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11]

Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. It is a flammable liquid.[6][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to moisture.[12][26]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Immediately call a poison center or doctor.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

Experimental Protocols

The following are generalized protocols for key experiments to assess the toxicology of a compound like this compound.

Acute Oral Toxicity (OECD 423)

-

Animal Model: Typically female rats.

-

Dosage: A single dose of IBITC is administered by oral gavage. A stepwise procedure is used with a starting dose based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

-

Endpoint: The LD50 (median lethal dose) is estimated.

In Vitro Micronucleus Test (OECD 487)

-

Cell Line: Human or mammalian cell lines (e.g., HepG2, CHO).

-

Treatment: Cells are exposed to various concentrations of IBITC, with and without metabolic activation (S9 mix).

-

Micronucleus Formation: After treatment, cells are cultured to allow for cell division and then harvested. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is scored.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Caption: Workflow for the In Vitro Micronucleus Assay.

Conclusion

This compound is a reactive organosulfur compound with a range of industrial applications, primarily as a flavoring agent. Its toxicological profile is characterized by acute toxicity, skin and eye corrosivity, and flammability. While specific data on its genotoxicity and carcinogenicity are lacking, the broader class of isothiocyanates exhibits a dual role, with some demonstrating genotoxic effects at high concentrations while many are recognized for their chemopreventive properties. The metabolism of IBITC is expected to proceed through the well-established mercapturic acid pathway, leading to its detoxification and excretion. Due to its hazardous nature, strict adherence to safety and handling protocols is imperative. Further research is warranted to fully delineate the long-term toxicological effects and the potential therapeutic applications of this compound.

References

- 1. Showing Compound this compound (FDB009641) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. CAS 591-82-2: this compound | CymitQuimica [cymitquimica.com]

- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5H9NS | CID 68960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 591-82-2 [amp.chemicalbook.com]

- 8. Natural isothiocyanates: genotoxic potential versus chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. This compound [webbook.nist.gov]

- 11. fishersci.pt [fishersci.pt]

- 12. This compound, 591-82-2 [thegoodscentscompany.com]

- 13. allyl isothiocyanate, 57-06-7 [thegoodscentscompany.com]

- 14. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 18. Genotoxic effects of benzyl isothiocyanate, a natural chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Genotoxic effects of allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Inhibition of carcinogen-induced neoplasia by sodium cyanate, tert-butyl isocyanate, and benzyl isothiocyanate administered subsequent to carcinogen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chemoprevention of cancer by isothiocyanates, modifiers of carcinogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of carcinogenesis by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Benzyl isothiocyanate: an effective inhibitor of polycyclic aromatic hydrocarbon tumorigenesis in A/J mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

Isobutyl isothiocyanate metabolic pathway in vivo.

An In-Depth Technical Guide to the In Vivo Metabolic Pathway of Isobutyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract